3-Desmethyl Trimethoprim Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desmethyl Trimethoprim Sulfate is a derivative of trimethoprim, an antibiotic commonly used to treat bacterial infections This compound is formed through the demethylation of trimethoprim, resulting in the removal of a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Desmethyl Trimethoprim Sulfate typically involves the demethylation of trimethoprim. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Desmethyl Trimethoprim Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, trimethoprim.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate trimethoprim.
Scientific Research Applications
3-Desmethyl Trimethoprim Sulfate has several scientific research applications:
Environmental Science: It is studied for its role in the biodegradation of antibiotics in the environment.
Pharmacology: Research focuses on its potential as an antibacterial agent and its interactions with bacterial enzymes.
Chemistry: It is used as a model compound to study demethylation reactions and the effects of structural modifications on biological activity.
Mechanism of Action
The mechanism of action of 3-Desmethyl Trimethoprim Sulfate involves the inhibition of bacterial dihydrofolate reductase (DHFR), similar to trimethoprim. By inhibiting this enzyme, the compound prevents the synthesis of tetrahydrofolic acid (THF), which is essential for bacterial DNA and protein synthesis . This leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: The parent compound, which also inhibits DHFR but has a methyl group that 3-Desmethyl Trimethoprim Sulfate lacks.
Pyrimethamine: Another antifolate compound used to treat parasitic infections, structurally similar to trimethoprim.
Methotrexate: A chemotherapeutic agent that also inhibits DHFR but is used primarily in cancer treatment.
Uniqueness
This compound is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound. Its role in environmental degradation of antibiotics also sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H16N4O6S |
---|---|
Molecular Weight |
356.36 g/mol |
IUPAC Name |
[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(11(9)22-2)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17) |
InChI Key |
VGGZAVHUTMHRDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OS(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.